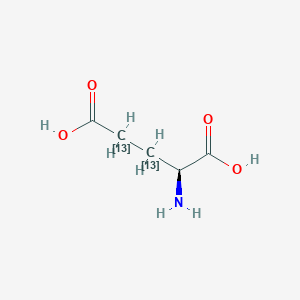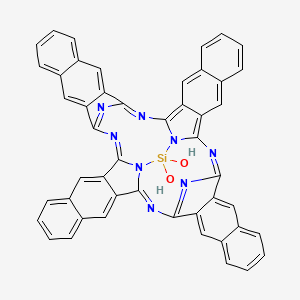
2-Hydroxybenzoic-carboxy-13C acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxybenzoic-carboxy-13C acid typically involves the incorporation of the carbon-13 isotope into the salicylic acid molecule. The reaction conditions often involve high temperatures and pressures to facilitate the incorporation of the isotope .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment to handle the high temperatures and pressures required for the reaction. The final product is purified through crystallization or other separation techniques to ensure high purity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Hydroxybenzoic-carboxy-13C acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other hydroxybenzoic acid derivatives.
Substitution: It can undergo electrophilic aromatic substitution reactions, where the hydroxyl or carboxyl groups are replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products: The major products formed from these reactions include various substituted hydroxybenzoic acids and their derivatives, which have applications in different chemical and pharmaceutical processes .
Wissenschaftliche Forschungsanwendungen
2-Hydroxybenzoic-carboxy-13C acid has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-Hydroxybenzoic-carboxy-13C acid is primarily related to its role as an isotopic label. In NMR spectroscopy, the carbon-13 isotope provides a distinct signal that can be used to track the compound’s behavior in different environments . This allows researchers to study molecular interactions, reaction mechanisms, and metabolic pathways with high precision .
Vergleich Mit ähnlichen Verbindungen
2-Hydroxybenzoic-carboxy-13C acid is unique due to its isotopic labeling, which distinguishes it from other hydroxybenzoic acids. Similar compounds include:
Salicylic Acid: The non-labeled version of this compound, widely used in pharmaceuticals and cosmetics.
p-Hydroxybenzoic Acid: Another hydroxybenzoic acid with applications in food preservatives and cosmetics.
Protocatechuic Acid: Known for its antioxidant properties and use in health supplements.
Gentisic Acid: Used in the synthesis of various pharmaceuticals.
Each of these compounds has unique properties and applications, but the isotopic labeling of this compound makes it particularly valuable for analytical and research purposes .
Eigenschaften
Molekularformel |
C7H6O3 |
|---|---|
Molekulargewicht |
139.11 g/mol |
IUPAC-Name |
2-hydroxybenzoic acid |
InChI |
InChI=1S/C7H6O3/c8-6-4-2-1-3-5(6)7(9)10/h1-4,8H,(H,9,10)/i7+1 |
InChI-Schlüssel |
YGSDEFSMJLZEOE-CDYZYAPPSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)[13C](=O)O)O |
Kanonische SMILES |
C1=CC=C(C(=C1)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-allyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B12056959.png)



![2-[(2E)-2-(4-fluorobenzylidene)hydrazinyl]-4-(2-fluoro-4-methoxyphenyl)-5-methyl-1,3-thiazole](/img/structure/B12056987.png)







